molecular formula C8H14O4 B2978931 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid CAS No. 27151-66-2

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Cat. No. B2978931
CAS RN: 27151-66-2
M. Wt: 174.196
InChI Key: NXCIJRYHLFBLML-UHFFFAOYSA-N
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Description

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a chemical compound with the molecular formula C8H14O4 . Its molecular weight is 174.2 g/mol .


Molecular Structure Analysis

The InChI string for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is InChI=1S/C8H14O4/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3,(H,9,10) . This indicates the presence of two methyl groups attached to a central carbon, which is also attached to a carboxylic acid group and a methoxy group.


Physical And Chemical Properties Analysis

The exact mass of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is 174.089209 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

Hypoglycemic Agents and Diabetes Therapy

Research on benzoic acid derivatives, closely related to 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, has shown significant potential in treating type 2 diabetes. For instance, studies have identified compounds with improved hypoglycemic activity, demonstrating their value in developing new therapeutic agents for diabetes management. One highlighted compound, repaglinide, has gained FDA and EMEA approval for treating type 2 diabetic patients, showcasing the impact of structural modifications on drug efficacy (Grell et al., 1998).

Industrial Process Scale-Up

A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, showcases the importance of efficient synthesis processes. An investigation into the scalable production of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid demonstrates the role of chemical intermediates derived from dimethyl terephthalate in pharmaceutical manufacturing, emphasizing cost-effectiveness and scalability (Zhang et al., 2022).

Biochemical Production

Studies on the biochemical conversion processes in bacteria have uncovered pathways by which certain organisms can metabolize aromatic acids to produce methanol, a process involving compounds structurally related to 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. This research offers insights into microbial biotransformation capabilities and potential applications in bioremediation and biofuel production (Donnelly & Dagley, 1980).

Synthetic Chemistry Innovations

In the realm of synthetic chemistry, the creation of complex molecules from simpler precursors is a crucial research area. For example, studies on the synthesis of methoxytropolones from methoxy-substituted compounds explore the reactivity and transformation possibilities of these chemical structures, which are relevant to the development of new therapeutic agents (Williams et al., 2013).

Chemical Structure Analysis

The detailed conformational and spectroscopic analysis of molecules like 5-methoxyindole-2-carboxylic acid, through experimental techniques and quantum chemical methods, exemplifies the importance of structural elucidation in understanding compound properties and interactions. Such studies contribute to the foundation of medicinal chemistry and material science research (Cinar et al., 2015).

properties

IUPAC Name

5-methoxy-3,3-dimethyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCIJRYHLFBLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

CAS RN

27151-66-2
Record name 5-methoxy-3,3-dimethyl-5-oxopentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 3,3-dimethylglutaric anhydride (1.00 g, 7.03 mmol) and sodium methoxide (2.5 mL, 14.1 mmol, 30 wt % in methanol) in methanol (20 mL) and heat at reflux for 3 h. Cool the reaction to room temperature and pour into ice water (100 mL). Add diethyl ether (25 mL) and adjust the pH of the mixture to pH=2 with 2 N HCl (10 mL) and separate the layers. Extract the aqueous layer with diethyl ether (25 mL) and combine the organic layers, dry over sodium sulfate, filter and remove the solvent under reduced pressure to afford 3,3-dimethylpentanedioic acid monomethyl ester as a colorless oil (0.827 g, 68%): 1H NMR (CDCl3, 300 MHz) δ 1.14 (s, 6H), 2.46 (s, 2H), 2.48 (s, 2H), 3.67 (s, 3H), 10.9 (br s, 1H); APCI MS (Negative mode) m/z 173 [C8H14O4−H]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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